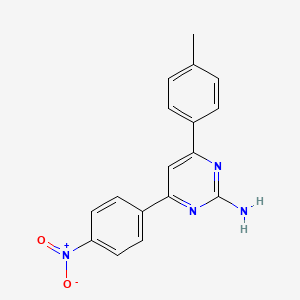
4-(2-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is a small molecule that is used in a variety of scientific research applications. It is a derivative of pyrimidin-2-amine, a heterocyclic compound that is found in many natural and synthetic products. This compound has a variety of biochemical and physiological effects, and has been studied in various laboratory experiments.
Applications De Recherche Scientifique
4-(2-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used as a ligand for the binding of metal ions, as a substrate for enzyme studies, and as a model compound for the study of the structure and function of proteins and other biomolecules. It has also been used in the synthesis of a variety of other compounds, such as drugs, dyes, and organic catalysts.
Mécanisme D'action
The mechanism of action of 4-(2-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is not completely understood. However, it is believed to interact with proteins and other biomolecules through hydrogen bonding and electrostatic interactions. It may also interact with metal ions through coordination bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to inhibit the growth of certain bacteria, and it has been suggested that it may have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(2-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine in laboratory experiments is that it is relatively easy to synthesize and purify. It is also relatively inexpensive and stable. However, it is important to note that the compound is not water-soluble, and that its solubility in organic solvents is low.
Orientations Futures
There are a number of potential future directions for research on 4-(2-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine. These include further studies on its biochemical and physiological effects, as well as its potential applications in drug development and organic synthesis. Additionally, further studies could be conducted to explore the mechanism of action of this compound and its interactions with proteins and other biomolecules. Finally, further research could be conducted to explore the potential of this compound as a model compound for the study of other compounds.
Méthodes De Synthèse
4-(2-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine can be synthesized by reacting 4-nitrophenylpyrimidin-2-amine with 2-fluorophenyl isocyanate. This reaction is typically carried out in an aqueous solution at room temperature. The product is then purified by column chromatography and recrystallization. The purity of the product can be determined by NMR spectroscopy.
Propriétés
IUPAC Name |
4-(2-fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O2/c17-13-4-2-1-3-12(13)15-9-14(19-16(18)20-15)10-5-7-11(8-6-10)21(22)23/h1-9H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLQTNJLBUPEFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














